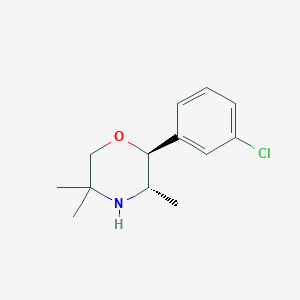

(2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The enantioselective synthesis of the (R,R)- and (S,S)-enantiomers of 1 from commercially available 3-chlorocinnamic acid is reported . The Sharpless asymmetric epoxidation was used to establish the stereocenters in the synthesis of both enantiomers of 1 . Ethanolamine (3.7 mL, 6.1 mmol) was added to a solution of (S,S)-6 (4.4 g, 15.3 mmol) in isopropanol (175 mL) and the mixture heated at reflux overnight .

Scientific Research Applications

Adsorbent Studies

A study conducted by Nourmoradi et al. (2016) explored the use of montmorillonite modified with cationic surfactants to remove chlorophenols, which are toxic and carcinogenic, from aqueous solutions. This research demonstrates the potential application of such compounds in environmental clean-up and water treatment processes (Nourmoradi et al., 2016).

Chemical Synthesis

Chopa et al. (2002) focused on synthesizing bis(trimethylstannyl)aryl compounds, which are valuable as intermediates in the preparation of bidentate Lewis acids. Their study highlights the potential of (2S,3S)-2-(3-Chlorophenyl)-3,5,5-trimethylmorpholine in creating complex chemical structures for advanced applications in chemistry (Chopa et al., 2002).

Environmental Impact Studies

Research by Zuanazzi et al. (2020) conducted a scientometric review on the toxicity and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide structurally related to chlorophenols. This study offers insights into the environmental and health implications of such compounds, informing future research directions (Zuanazzi et al., 2020).

Water Treatment Research

Dodd and Huang (2007) investigated the reaction kinetics and pathways of the antibacterial agent trimethoprim with free available chlorine in water. Their findings are relevant for understanding the behavior of chlorophenyl compounds in water treatment processes (Dodd & Huang, 2007).

Genotoxic Effects Studies

Küçük and Liman (2018) studied the cytogenetic and genotoxic effects of 2-chlorophenol on Allium cepa L. root meristem cells. This research provides insights into the biological effects of chlorophenols at the cellular level (Küçük & Liman, 2018).

Photocatalysis Research

Pignatello (1992) explored the degradation of chlorophenoxy herbicides using Fe3+ -catalyzed hydrogen peroxide in acidic solutions. This study contributes to the understanding of photocatalytic processes in environmental applications (Pignatello, 1992).

Safety and Hazards

Properties

IUPAC Name |

(2S,3S)-2-(3-chlorophenyl)-3,5,5-trimethylmorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO/c1-9-12(16-8-13(2,3)15-9)10-5-4-6-11(14)7-10/h4-7,9,12,15H,8H2,1-3H3/t9-,12+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPHSXVQSDRPPX-JOYOIKCWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCC(N1)(C)C)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](OCC(N1)(C)C)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Tert-butyl-2-({1-[2-(morpholin-4-yl)ethyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2440405.png)

![5-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2440406.png)

![3-[(4-chlorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![[4-(Diethylamino)-2-methylphenyl]thiourea](/img/structure/B2440413.png)

![1-phenyl-3-(o-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2440414.png)

![2-(4-chlorophenoxy)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2440418.png)

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B2440419.png)